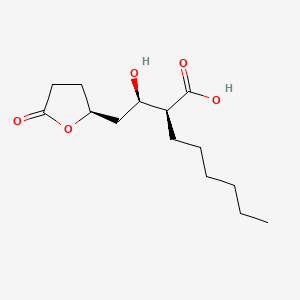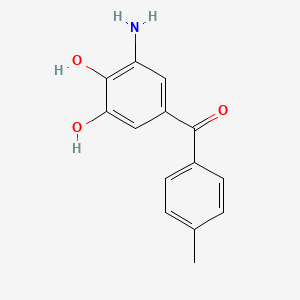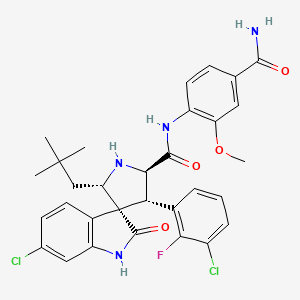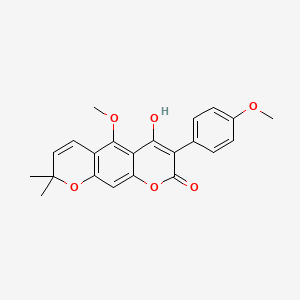
LTX-315
Vue d'ensemble
Description
Oncopore, also known as LTX-315, is a short synthetic anticancer peptide and a novel immunotherapeutic agent . It has shown promising anticancer effects, particularly against syngeneic B16 melanomas . This compound has been observed to induce a complete regression of B16 melanomas and systemic protective immune responses following intralesional administration of the peptide .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of Oncopore are not detailed in the available resources. Generally, the properties of a peptide like Oncopore would be influenced by factors such as its amino acid sequence, charge, hydrophobicity, and secondary structure .
Applications De Recherche Scientifique
Peptide anticancéreux
LTX-315 est un peptide oncolytique qui a montré une efficacité antitumorale chez des souris greffées avec diverses lignées de cellules tumorales {svg_1}. Il est actuellement en cours d'essai dans des essais cliniques de phase II {svg_2}.
Interaction avec les membranes modèles tumorales
This compound a été étudié pour son interaction avec les membranes modèles tumorales {svg_3}. La recherche se concentre principalement sur la compréhension des bases moléculaires de l'interaction de this compound avec les lipides eucaryotes {svg_4}. Les résultats ont montré une forte interaction de this compound avec la phosphatidylsérine chargée négativement {svg_5}.
Disruption membranaire
This compound est connu pour perturber les membranes des cellules cancéreuses {svg_6}. Le peptide cationique this compound a perturbé sélectivement les membranes de phospholipides chargées négativement dans une plus grande mesure que les membranes de phospholipides zwitterioniques ou chargées positivement {svg_7}.
Arrêt de la respiration mitochondriale
This compound provoque un arrêt immédiat de la respiration mitochondriale sans aucun effet de découplage majeur {svg_8}. Cette perturbation du réseau mitochondrial conduit à la libération de protéines intermembranaires mitochondriales dans le cytosol {svg_9}.
Induction de la mort cellulaire
This compound tue les cellules tumorales avec un mode d'action lytique {svg_10}. Des concentrations plus faibles du peptide provoquent des changements ultrastructuraux des cellules, tels que la vacuolisation et une morphologie mitochondriale altérée {svg_11}.
Activation de la réponse immunitaire
Les études précliniques expérimentales de this compound chez l'animal ont montré que l'application intratumorale du peptide induisait une inhibition de la croissance, une régression complète, une dissémination métastatique contrôlée et une activation de la réponse immunitaire {svg_12}.
Mécanisme D'action
Target of Action
LTX-315, also known as Oncopore, is a synthetic cationic peptide derived from human lactoferrin . The primary targets of this compound are tumor cell membranes and mitochondria . These targets play a crucial role in maintaining the structural integrity and function of the tumor cells .
Mode of Action
This compound interacts electrostatically with anionic components of negatively charged cancer cell membranes . This interaction leads to membrane destabilization, causing the peptide to bind to the tumor cell membranes and subsequently lyse tumor cells . This lysis induces tumor cell necrosis . In addition, this compound disrupts the mitochondrial network, dissipates the mitochondrial inner transmembrane potential, and causes the release of mitochondrial intermembrane proteins into the cytosol .
Biochemical Pathways
The action of this compound triggers a cascade of events that stimulate the immune system . The peptide’s interaction with the tumor cell membranes and mitochondria leads to the release of danger-associated molecular pattern molecules . This release highlights the ability of this compound to induce complete regression and protective immune responses . The peptide’s action results in the maturation of antigen-presenting cells and a subsequent presentation of tumor antigens to T cells . This process creates specific cytotoxic T cells capable of eradicating residual cancer cells .
Pharmacokinetics
The pharmacokinetic properties of this compound are currently under investigation. It is known that this compound is administered intralesionally . This method of administration allows the peptide to directly interact with the tumor cells, inducing cellular lysis and triggering an immune response .
Result of Action
The result of this compound’s action is the induction of a systemic immune response against the tumor. The peptide causes an immediate arrest of mitochondrial respiration without any major uncoupling effect . This leads to the disruption of the tumor vasculature and a decrease in tumor burden . This compound has been shown to induce complete regression of B16 melanomas and systemic protective immune responses .
Action Environment
The action of this compound is influenced by the tumor microenvironment. The peptide has a strong interaction with the negatively charged phosphatidylserine, which is abundant in the outer leaflet of cancer cell membranes . This interaction is crucial for the peptide’s anticancer activity . Furthermore, the peptide’s efficacy can be influenced by factors such as the presence of other immune cells and the physical characteristics of the tumor .
Analyse Biochimique
Biochemical Properties
LTX-315 is a synthetic cationic peptide that interacts with lipid membranes due to its cationicity and amphipathicity . It has the potential to adopt an amphipathic helical coil structure . The peptide induces cellular lysis (necrosis) through membrane destabilization, leading to a cascade of events that stimulate the immune system .
Cellular Effects
This compound has shown potent immunomodulatory properties. It induces cellular lysis (necrosis) through membrane destabilization . This leads to the release of danger-associated molecular pattern molecules (DAMPs) such as ATP and HMGB1, together with tumor antigens, into the tumor microenvironment . This induces an inflammatory response and the subsequent production of local inflammatory cytokines, which will initiate the maturation and recruitment of dendritic cells (DCs) into the tumor bed .
Molecular Mechanism
This compound exerts its effects at the molecular level through a lytic mode of action . It preferentially permeabilizes mitochondrial membranes, thereby causing partially BAX/BAK1-regulated, caspase-independent necrosis . This leads to the release of intracellular content consisting of DAMPs such as ATP and HMGB1, together with tumor antigens .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, it has been reported that this compound induced a complete regression of B16 melanomas and systemic protective immune responses following intralesional administration of the peptide
Dosage Effects in Animal Models
In animal models, this compound has shown effect to kill cancer tumors when injected directly into the tumor
Transport and Distribution
This compound may bind to the tumor cell membranes and subsequently lyse tumor cells, thereby inducing tumor cell necrosis
Propriétés
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H106N18O9/c79-38-18-13-30-57(84)71(98)90-62(35-15-20-40-81)73(100)93-66(44-52-47-87-59-32-11-8-28-55(52)59)76(103)95-65(43-51-46-86-58-31-10-7-27-54(51)58)75(102)92-63(36-16-21-41-82)72(99)91-64(37-17-22-42-83)74(101)94-67(45-53-48-88-60-33-12-9-29-56(53)60)77(104)96-69(78(105)89-61(70(85)97)34-14-19-39-80)68(49-23-3-1-4-24-49)50-25-5-2-6-26-50/h1-12,23-29,31-33,46-48,57,61-69,86-88H,13-22,30,34-45,79-84H2,(H2,85,97)(H,89,105)(H,90,98)(H,91,99)(H,92,102)(H,93,100)(H,94,101)(H,95,103)(H,96,104)/t57-,61-,62-,63-,64-,65-,66-,67-,69-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAKLYWEFZCVIT-TVEKFXMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H106N18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1439.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1345407-05-7 | |
| Record name | LTX-315 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345407057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LTX-315 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12748 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RUXOTEMITIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75FBL12IZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)



![1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid](/img/structure/B610538.png)


